![molecular formula C11H8BrFO4 B2388047 Methyl 7-bromo-3-fluoro-1-oxoisochromane-3-carboxylate CAS No. 2155856-64-5](/img/structure/B2388047.png)
Methyl 7-bromo-3-fluoro-1-oxoisochromane-3-carboxylate
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Description
“Methyl 7-bromo-3-fluoro-1-oxoisochromane-3-carboxylate” is a chemical compound with the CAS Number: 2155856-64-5 . It has a molecular weight of 303.08 . It is typically in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H8BrFO4/c1-16-10(15)11(13)5-6-2-3-7(12)4-8(6)9(14)17-11/h2-4H,5H2,1H3
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 7-bromo-3-fluoro-1-oxoisochromane-3-carboxylate” is an oil-like substance . It has a molecular weight of 303.08 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Antiviral Properties
Methyl 7-bromo-3-fluoro-1-oxoisochromane-3-carboxylate has demonstrated antiviral activity against several viruses. For instance, Giampieri et al. reported that a derivative of this compound exhibited significant activity against Yellow Fever Virus (YFV), Bovine viral diarrhea virus (BVDV), Human immunodeficiency virus-1 (HIV-1), and Respiratory Syncytial Virus (RSV) . Further research is warranted to explore its mechanism of action and potential clinical applications.
Anti-Cancer Potential
Researchers have investigated the anti-cancer properties of Methyl 7-bromo-3-fluoro-1-oxoisochromane-3-carboxylate. Novel derivatives based on its structure have been designed and synthesized for potential use as anti-tumor agents . These studies highlight its promise in cancer therapy, although additional preclinical and clinical investigations are needed.
properties
IUPAC Name |
methyl 7-bromo-3-fluoro-1-oxo-4H-isochromene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFO4/c1-16-10(15)11(13)5-6-2-3-7(12)4-8(6)9(14)17-11/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOFRPHGGGFCRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2=C(C=C(C=C2)Br)C(=O)O1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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